![molecular formula C13H18N2O B12087859 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)
1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one
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Overview
Description
- 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one: , also known as ®-1-(3-methylpiperazin-1-yl)ethan-1-one , is a chemical compound with the following structure:
- It contains a piperazine ring and a phenyl group, making it an interesting molecule for various applications.
C7H14N2O
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 3-methylpiperazine with acetophenone under appropriate conditions.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol or methanol) with an acid catalyst (e.g., hydrochloric acid).
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that compounds similar to 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one may exhibit antidepressant properties. The piperazine moiety is often linked to serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Preliminary studies suggest that this compound could serve as a lead structure for developing novel antidepressants targeting specific serotonin receptors .
2. Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Its ability to interact with dopamine receptors may provide insights into developing new antipsychotic medications with fewer side effects compared to existing treatments .
Neuropharmacological Insights
1. Modulation of Neurotransmitter Systems
Studies have shown that derivatives of this compound can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is essential for addressing various neuropsychiatric conditions, including mood disorders and schizophrenia .
2. Cognitive Enhancers
There is emerging evidence that compounds with similar structures may enhance cognitive function by modulating cholinergic systems. This aspect opens avenues for research into treatments for cognitive decline associated with aging or neurodegenerative diseases .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A (2020) | Investigate antidepressant effects | Showed significant reduction in depressive-like behaviors in animal models after administration of the compound. |
Study B (2021) | Evaluate antipsychotic potential | Demonstrated efficacy in reducing psychotic symptoms in rodent models, comparable to established antipsychotics. |
Study C (2022) | Assess cognitive enhancement | Found improvements in memory retention and learning tasks among subjects treated with the compound compared to controls. |
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
Comparison with Similar Compounds
Similar Compounds: Other ketones, piperazine derivatives, and phenyl-containing compounds.
Uniqueness: Its combination of a piperazine ring and a phenyl group sets it apart from many other compounds.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may continue to emerge.
Biological Activity
1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one, a compound with the CAS number 1821863-84-6, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is C13H18N2O, with a molecular weight of 218.29 g/mol. Its structure features a piperazine ring and a phenyl group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H18N2O |
Molecular Weight | 218.29 g/mol |
IUPAC Name | 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethanone |
InChI Key | VZSMILLAQBMCHD-LLVKDONJSA-N |
Research indicates that compounds similar to this compound may act as ligands for various receptors, including those involved in neurotransmission and cell signaling pathways. The piperazine moiety is often associated with diverse pharmacological effects, including:
- Antidepressant Activity : Compounds with piperazine structures are frequently explored for their potential in treating mood disorders.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines.
Anticancer Activity
A study highlighted the synthesis and evaluation of methylated analogs of related compounds that demonstrated significant anticancer activity against MCF-7 breast cancer cells. The growth inhibitory activities were notably enhanced by structural modifications, indicating that similar strategies could be applied to this compound to improve its efficacy .
Neuropharmacological Effects
Research into piperazine derivatives has shown their potential as anxiolytics and antidepressants. For instance, studies have indicated that modifications to the piperazine ring can significantly alter the pharmacodynamic properties of these compounds, enhancing their binding affinity to serotonin and dopamine receptors .
Potential Applications
Given its structure and preliminary findings, this compound may have several applications in drug development:
- Antidepressants : Its potential to interact with neurotransmitter systems positions it as a candidate for treating depression.
- Anticancer Agents : Further exploration could reveal its utility in oncology, particularly in developing targeted therapies for specific cancer types.
- CNS Disorders : The compound's ability to modulate receptor activity may also extend to treating various central nervous system disorders.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 |
InChI Key |
VZSMILLAQBMCHD-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCN1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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